molecular formula C19H12Br2O5S B1214209 Bromophenol red CAS No. 2800-80-8

Bromophenol red

Cat. No. B1214209
CAS RN: 2800-80-8
M. Wt: 512.2 g/mol
InChI Key: OYCLSQDXZMROJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromophenol red's synthesis can involve complex chemical reactions. For instance, a study highlighted its role alongside bovine serum albumin (BSA) in enhancing the chemiluminescent detection of sequence-specific DNA. In this context, bromophenol red acted as a potent signal enhancer for the peroxidase-catalyzed luminol-H2O2 chemiluminescent reaction (Xiao-Qian Yu et al., 2016). Another aspect of its synthesis is the creation of bromophenols coupled with derivatives of amino acids and nucleosides from red algae, highlighting the natural occurrence and synthetic potential of bromophenol derivatives (Jielu Zhao et al., 2005).

Molecular Structure Analysis

The molecular structure of bromophenol red and its derivatives is crucial for understanding their chemical behavior and applications. Studies on bromophenols from marine sources have elucidated their structures using spectroscopic methods, including NMR and X-ray crystallography, revealing complex bromination patterns and associations with other molecular groups (Jae Sue Choi et al., 2000).

Chemical Reactions and Properties

Bromophenol red participates in various chemical reactions, exhibiting properties that make it valuable in bioanalytical applications. For example, its role in enhancing chemiluminescent reactions for DNA detection showcases its chemical reactivity and potential for use in bioanalytical assays (Xiao-Qian Yu et al., 2016). Additionally, the synthesis of bromophenol derivatives demonstrates their potential inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, highlighting their chemical properties and potential therapeutic applications (Çetin Bayrak et al., 2017).

Physical Properties Analysis

The physical properties of bromophenol red, such as solubility, melting point, and stability, are essential for its application in various scientific studies. While specific studies focusing on these aspects were not highlighted in the search, understanding these physical properties is crucial for handling and applying bromophenol red in laboratory settings.

Chemical Properties Analysis

Bromophenol red's chemical properties, including its pH sensitivity and role as a chemical indicator, make it a valuable tool in biochemistry and analytical chemistry. Its ability to enhance chemiluminescent reactions, interact with biomolecules for detection purposes, and act as an inhibitor for certain biochemical processes underscores the diverse chemical properties that make bromophenol red a substance of interest in scientific research (Xiao-Qian Yu et al., 2016).

Scientific Research Applications

Solar Energy Conversion

Ameta et al. (2006) investigated the use of bromophenol red as a photosensitizer in a photogalvanic cell for solar energy conversion, employing EDTA as an electron donor. This study examined the impact of different operating parameters on the electrical output of the cell, demonstrating its potential in renewable energy technologies (Ameta, Punjabi, Vardia, Madhwani, & Chaudhary, 2006).

Enhancing Chemiluminescent Detection

Yu et al. (2016) discovered that bromophenol red, in combination with bovine serum albumin (BSA), significantly enhances the chemiluminescent detection of sequence-specific DNA. This enhancement is attributed to a stronger chemiluminescent signal generated by the bromophenol red-enhanced system, showcasing its application in sensitive DNA detection technologies (Yu, Sheng, Zhao, & Fan, 2016).

Antioxidant Activity and Chemical Protection

Research by Hofer et al. (2019) on bromophenolic compounds from the red alga Vertebrata lanosa highlighted their role in chemical protection, though their exact function remains to be fully understood. Their study developed an HPLC method for the quantitative analysis of these compounds, finding significant variations in bromophenol content across different samples. This suggests potential applications in natural product chemistry and pharmacology (Hofer, Hartmann, Orfanoudaki, Nguyen Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).

Electrophoresis and Microfluidic Systems

Siva et al. (2008) explored an alternative to bromophenol blue, commonly used as a tracking dye in electrophoresis. While not directly related to bromophenol red, this study underscores the ongoing research into safer and more effective dyes for use in biochemical assays, hinting at the potential for similar innovations with bromophenol red (Siva, Mathew, Venkat, & Dhawan, 2008).

Environmental Applications

Ghaedi et al. (2013) demonstrated the adsorption of bromophenol red using nanoparticles loaded on activated carbon. Their study focused on optimizing various parameters for the effective removal of bromophenol red from aqueous solutions, indicating its utility in environmental cleanup efforts (Ghaedi, Ghayedi, Kokhdan, Sahraei, & Daneshfar, 2013).

Safety And Hazards

Bromophenol Red should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapours/dust. Do not ingest. Do not smoke. Keep away from heat and sources of ignition . It is harmful if swallowed, in contact with skin or if inhaled, and causes serious eye irritation .

Future Directions

There is increasing interest for chemiluminescence (CL) detection with the characteristics of simplicity, low cost, and high sensitivity, especially the wide application of enhancers in CL detection to increase signals, prolonged luminescence time, and enhanced intensity . Future research needs to develop novel enhancers with less interference and better performance .

properties

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLSQDXZMROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182284
Record name Bromophenol red
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Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown powder; [Acros Organics MSDS]
Record name Bromophenol Red
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Product Name

Bromophenol red

CAS RN

2800-80-8
Record name Bromophenol red
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Record name Bromophenol red
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Record name Bromophenol red
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Record name Bromophenol red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
SC Ameta, PB Punjabi, J Vardia, S Madhwani… - Journal of power …, 2006 - Elsevier
Bromophenol Red is used as a photosensitizer in a photogalvanic cell for solar energy conversion. EDTA was used as an electron donor. The photopotential and photocurrent …
Number of citations: 39 www.sciencedirect.com
M Ghaedi, M Ghayedi, SN Kokhdan, R Sahraei… - Journal of Industrial and …, 2013 - Elsevier
The adsorption of bromophenol red (BPR) onto three adsorbents including palladium, silver and zinc oxide nanoparticles loaded on activated carbon (Pd-NP-AC, Ag-NP-AC and ZnO-…
Number of citations: 120 www.sciencedirect.com
F Dehghani, S Hashemian, A Shibani - Journal of industrial and …, 2017 - Elsevier
… Adsorption of bromophenol red dye by as prepared nano spinels was investigated. Effect of calcination of spinels for adsorption of bromophenol red (BPR) was investigated at 100, 200 …
Number of citations: 37 www.sciencedirect.com
P Jittam, P Boonsiri, C Promptmas… - Biochemistry and …, 2009 - Wiley Online Library
… engage our students, the laboratory began by the science students seeing dramatic bromophenol red color change on a specially designed test slide to show bromoperoxidase activity …
Number of citations: 11 iubmb.onlinelibrary.wiley.com
MC Terrón, FJM Verhagen, MCR Franssen, JA Field - Chemosphere, 1998 - Elsevier
… l l.99min.), bromophenol red (retention time 12.14 min.), and small amounts of bromophenol blue (retention time 12.77 min.). The intermediates bromophenol red and the unidentified …
Number of citations: 11 www.sciencedirect.com
G Krishnamoorthy, BS Prabhananda… - … : Original Research on …, 1979 - Wiley Online Library
… In this paper we discuss experiments which show that the indicator bromophenol red (BPR) is such a probe. The kinetics of binding of BPR to lysozyme are examined by temperature-…
Number of citations: 13 onlinelibrary.wiley.com
X Yu, Y Sheng, Y Zhao, A Fan - Talanta, 2016 - Elsevier
… that BSA played a role in the bromophenol red-enhanced CL system. … bromophenol red and BSA in luminol–H 2 O 2 –HRP CL system. The results exhibited that using bromophenol red …
Number of citations: 9 www.sciencedirect.com
Madhusudan, M Vijayan - Protein Engineering, Design and …, 1992 - academic.oup.com
The binding sites in hen egg-white lysozyme for neutral bromophenol red (BPR) and ionized bromophenol blue (BPB) have been characterized at 2 Å resolution. In either case, the dye-…
Number of citations: 8 academic.oup.com
RM Obaid, SA Hassan - AIP Conference Proceedings, 2020 - pubs.aip.org
The objective of this study was to evaluate the adsorption potential of pomegranate seeds (PS) as an adsorbent for the removal of Congo Red (CR) and Bromo Phenol Red (BPR) from …
Number of citations: 4 pubs.aip.org
M Güneş - Monatshefte für Chemie-Chemical Monthly, 2023 - Springer
… Bromophenol blue, bromophenol red, malachite green, methyl violet, and dyes are examples of … In this study, bromophenol red (BFR) was modified by electropolymerization on the PGE …
Number of citations: 2 link.springer.com

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